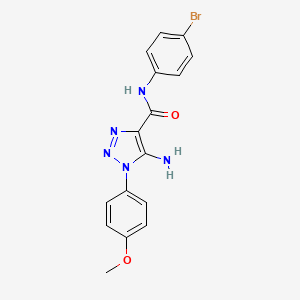
5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been widely studied in the field of medicinal chemistry. The compound has been found to possess a range of properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. Additionally, the compound has been found to inhibit the activity of protein kinases, which are enzymes that play a role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the metastasis of cancer cells. The compound has also been found to inhibit the activity of protein kinases, which are enzymes that play a role in the regulation of cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its ability to selectively target cancer cells. Additionally, the compound has been found to have low toxicity in normal cells. One limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of research could focus on the development of new derivatives of the compound with improved solubility and bioavailability. Additionally, the compound could be studied for its potential use in combination with other drugs for the treatment of cancer. Further research could also explore the compound's potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of 5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-bromoaniline with 4-methoxyphenyl isocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 5-azidotetrazole in the presence of copper (I) iodide to yield the final product.
Aplicaciones Científicas De Investigación
5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential use in the treatment of various diseases. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, the compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the metastasis of cancer cells.
Propiedades
IUPAC Name |
5-amino-N-(4-bromophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-24-13-8-6-12(7-9-13)22-15(18)14(20-21-22)16(23)19-11-4-2-10(17)3-5-11/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOWJIXAICHGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-alaninamide](/img/structure/B5029027.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5029033.png)
![2-{4-[3-(benzyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5029041.png)
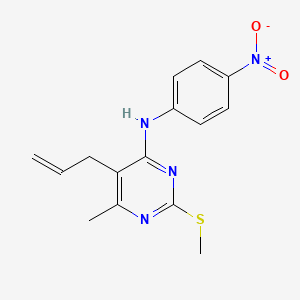
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)

![N-(2-chlorophenyl)-2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5029061.png)
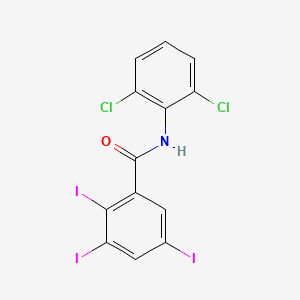
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)
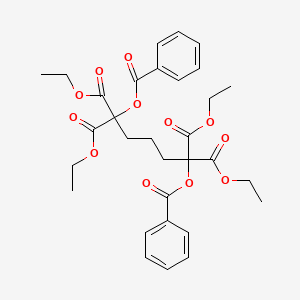
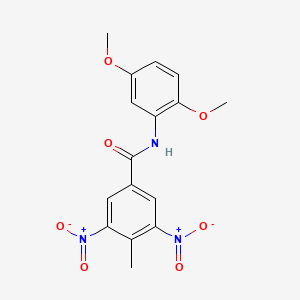
![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![N-(2-hydroxy-5-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5029090.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)